Methyl 2,6-bis(benzyloxy)benzoate
Overview
Description
Methyl 2,6-bis(benzyloxy)benzoate: is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.39 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to a benzoate moiety, making it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 2,6-bis(benzyloxy)benzoate typically involves the esterification of 2,6-dihydroxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a dehydrating agent such as sulfuric acid to facilitate the esterification process . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures a consistent and efficient production process, yielding large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2,6-bis(benzyloxy)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with substituted benzyloxy groups.
Scientific Research Applications
Chemistry:
Methyl 2,6-bis(benzyloxy)benzoate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals .
Biology:
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and metabolic pathways. It can also be employed in the development of new biochemical assays and diagnostic tools .
Medicine:
Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry:
In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties. It is also employed in the formulation of coatings, adhesives, and other specialty products .
Mechanism of Action
The mechanism of action of Methyl 2,6-bis(benzyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2,6-dihydroxybenzoate: This compound is structurally similar but lacks the benzyloxy groups, resulting in different chemical properties and reactivity.
Methyl 4-hydroxybenzoate: Another related compound with a single hydroxy group, used in different applications due to its distinct chemical behavior.
Methyl 2,4-dihydroxybenzoate: Similar to Methyl 2,6-bis(benzyloxy)benzoate but with hydroxy groups in different positions, affecting its reactivity and applications.
Uniqueness:
This compound is unique due to the presence of two benzyloxy groups, which impart specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various research applications, offering advantages over similar compounds in terms of versatility and functionality .
Properties
IUPAC Name |
methyl 2,6-bis(phenylmethoxy)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)21-19(25-15-17-9-4-2-5-10-17)13-8-14-20(21)26-16-18-11-6-3-7-12-18/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFELGCBAWCSEIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40781826 | |
Record name | Methyl 2,6-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40781826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25983-51-1 | |
Record name | Methyl 2,6-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40781826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.